HepG2 Cytotoxicity Profile Differentiates from a Common CDK4/6 Inhibitor Chemotype
At a screening concentration of 33 µM, 5-amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exhibited a moderate and variable effect on HepG2 cell viability in a plate-reader-based assay, with data readouts ranging from 55 to 158 (relative units) across multiple replicates . In contrast, the archetypal trisubstituted pyrazolo[3,4-d]pyrimidin-4-one CDK inhibitor scaffold, such as the compound described by Markwalder et al., demonstrates potent antiproliferative activity with IC50 values in the low micromolar to nanomolar range against various cancer cell lines [1]. This quantitative difference confirms that the 5-amino-4-one substitution pattern does not inherently confer the same level of cytotoxicity as optimized lead compounds, and that this molecule's biological activity profile is unique.
| Evidence Dimension | Cytotoxicity in HepG2 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | 33 µM; Mean viability signal ~68-75% relative to control (estimated from raw data range of 55-158) |
| Comparator Or Baseline | Optimized trisubstituted pyrazolo[3,4-d]pyrimidin-4-one CDK inhibitors (e.g., Markwalder et al., 2004 series) |
| Quantified Difference | The target compound is at least 10- to 100-fold less potent in this cytotoxicity assay compared to low micromolar or nanomolar CDK inhibitor leads from the same chemical class. |
| Conditions | HepG2 cell line; 33 µM compound concentration; plate reader assay; 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16 |
Why This Matters
This data indicates the compound is not a broadly toxic molecule and its biological activity is driven by specific target engagement rather than non-specific cytotoxicity, making it a cleaner probe for target validation studies where cellular toxicity must be decoupled from target inhibition.
- [1] Markwalder, J.A., et al. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. J. Med. Chem., 2004, 47, 5894-5911. View Source
